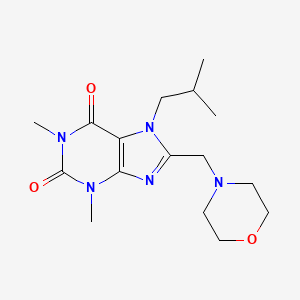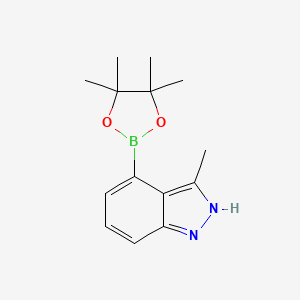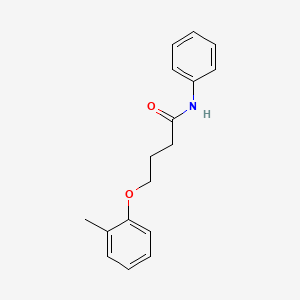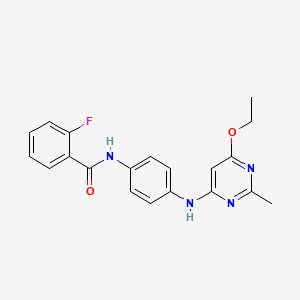![molecular formula C13H8N4O4 B3015460 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 932236-41-4](/img/structure/B3015460.png)
7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are known for their wide applications in medicinal chemistry research .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A common strategy involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . A specific example of a synthesis process for a similar compound was reported, involving a four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified throughout its periphery, allowing for structural diversity . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be used in the preparation of diverse pyrazolo[1,5-a]pyrimidine derivatives . The reaction involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .科学的研究の応用
Synthesis and Structural Studies
- Regioselective Synthesis : The compound is utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating tunable regioselectivity in N-alkylation based on the carboxy function (Drev et al., 2014).
Medicinal Chemistry
- Angiotensin II Receptor Antagonists : In medicinal chemistry, derivatives of this compound have been explored as potent in vitro angiotensin II antagonists, important for potential hypertension treatments (Shiota et al., 1999).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and shown to exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, these derivatives have demonstrated notable antioxidant properties (Şener et al., 2017).
Privileged Structure in Library Synthesis
- Privileged Structure : Identified as a privileged structure for library synthesis, this compound's derivatives have been used to create a wide range of compounds, showing the versatility of the pyrazolo[1,5-a]pyrimidine class (Gregg et al., 2007).
Oncological Research
- Anticancer Activity : Certain derivatives of this compound have shown significant anticancer activity, particularly against breast adenocarcinoma cell lines, highlighting its potential in oncological research (Abdellatif et al., 2014).
Fungicide Research
- Fungicidal Activity : Some analogues of this compound, especially those substituted in the pyrimidine ring, have displayed high levels of fungicidal activity, making them relevant in the study of systemic fungicides (Huppatz, 1985).
Imaging and Diagnostic Research
- Tumor Imaging with PET : Derivatives of this compound have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET), providing insights into non-invasive cancer diagnosis and monitoring (Xu et al., 2012).
作用機序
While the specific mechanism of action for “7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not mentioned in the search results, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .
特性
IUPAC Name |
7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)10-7-15-16-11(4-5-14-12(10)16)8-2-1-3-9(6-8)17(20)21/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBENHQEUXVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)



![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)



![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![N-(2-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015398.png)